molecular formula C19H15N3O2S B11200038 N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B11200038
M. Wt: 349.4 g/mol
InChI Key: BUCWUEWEKBKVIX-UHFFFAOYSA-N
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Description

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted at position 7 with a thiophen-2-yl moiety and at position 2 with a benzamide group. The molecular formula is inferred as C₁₉H₁₆N₃O₂S, with an approximate molecular weight of 350.4 g/mol. The thiophene ring contributes aromaticity and lipophilicity, while the benzamide group enables hydrogen bonding and π-π stacking interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinazolinones in targeting enzymes and receptors .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C19H15N3O2S/c23-16-10-13(17-7-4-8-25-17)9-15-14(16)11-20-19(21-15)22-18(24)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,20,21,22,24)

InChI Key

BUCWUEWEKBKVIX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the quinazolinone core and the amide group, influencing physicochemical properties and bioactivity:

3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
  • Substituents: 4-Methylphenyl (quinazolinone), 3,5-dimethoxybenzamide.
  • The 4-methylphenyl group introduces steric bulk, which may reduce binding affinity in sterically sensitive targets .
N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
  • Substituents: 2-Furyl (quinazolinone), benzamide.
  • Impact : Replacing thiophene with furan reduces aromaticity and lipophilicity due to furan’s lower electron density. This could decrease membrane permeability but improve aqueous solubility .
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
  • Substituents: 4-Methylphenyl (quinazolinone), benzamide.
  • The methyl group may slightly enhance metabolic stability .
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
  • Substituents: Thiophen-2-yl (quinazolinone), cyclopropanecarboxamide.
  • Impact : The cyclopropane ring introduces steric constraints, possibly limiting conformational flexibility. Solubility is reported as 45.5 µg/mL at pH 7.4, lower than benzamide analogs due to reduced polarity .

Physicochemical Properties

Compound Name Quinazolinone Substituent Amide Substituent Molecular Weight (g/mol) Solubility (µg/mL)
Target Compound (Thiophen-2-yl) Thiophen-2-yl Benzamide 350.4 Not reported
3,5-Dimethoxy Analogue 4-Methylphenyl 3,5-Dimethoxybenzamide 447.5 Not reported
Furan Analogue 2-Furyl Benzamide 359.4 Not reported
Cyclopropane Derivative Thiophen-2-yl Cyclopropanecarboxamide 313.4 45.5

Pharmacological Implications

  • Thiophene vs. Furan : Thiophene’s higher aromaticity may enhance binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase), whereas furan’s polarity could favor solubility-dependent applications .
  • Benzamide vs. Cyclopropanecarboxamide : The benzamide’s planar structure facilitates π-π interactions with aromatic residues in target proteins, unlike the strained cyclopropane ring .

Biological Activity

N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that incorporate thiophene and quinazoline moieties. The structural features of this compound are critical for its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.0Induces apoptosis
Compound BHeLa (cervical cancer)3.5Inhibits cell proliferation

This compound has shown promising results in preliminary studies targeting specific pathways involved in cancer cell growth and survival.

Anti-inflammatory Activity

The compound's ability to inhibit inflammatory pathways has also been explored. Similar derivatives have demonstrated effectiveness in reducing nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.

Activity TestedResultReference
NO Production InhibitionSignificant reduction at 10 µM concentration
COX-2 InhibitionPotent inhibition observed

The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been documented, with some compounds exhibiting activity against Mycobacterium tuberculosis. The structure of this compound suggests it may possess similar properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression.
  • Enzyme Inhibition : As noted in anti-inflammatory studies, the inhibition of enzymes like COX and iNOS plays a crucial role in its therapeutic effects.
  • Induction of Apoptosis : The ability to trigger apoptosis in cancer cells is a significant aspect of its anticancer activity.

Case Studies

Recent studies have highlighted similar compounds with promising results:

  • Case Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The most potent derivative showed an IC50 value significantly lower than traditional chemotherapeutics.
  • Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory effects of quinoline derivatives, where a related compound demonstrated substantial inhibition of pro-inflammatory cytokines.

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